![molecular formula C11H20N2O2 B13470551 Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)
Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate: is a spirocyclic compound characterized by a unique three-dimensional structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the spirocyclic scaffold through a [2+2] cycloaddition reaction between endocyclic alkenes and an isocyanate . This reaction forms a spirocyclic β-lactam, which is then reduced to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be used to modify the spirocyclic scaffold or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This involves binding to specific receptors or enzymes, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A closely related compound used in similar applications.
tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A spirocyclic compound with an oxygen atom in the ring.
Uniqueness
Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides a versatile platform for chemical modifications and enhances its potential as a bioisostere in medicinal chemistry .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-8(12)11(13)5-4-6-11/h8H,4-7,12H2,1-3H3 |
InChI Key |
HZPOZNXRVRSHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C12CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


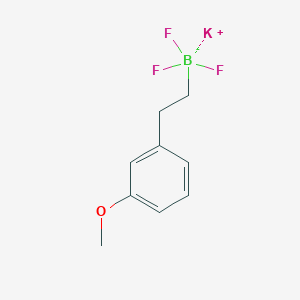
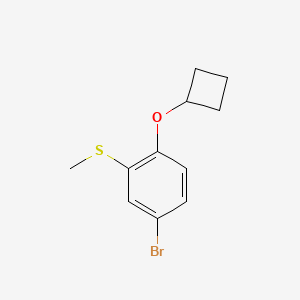
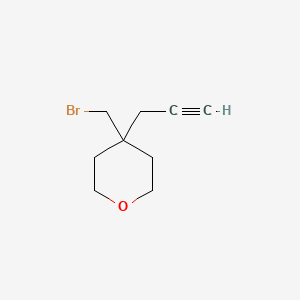
![2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)
![3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)

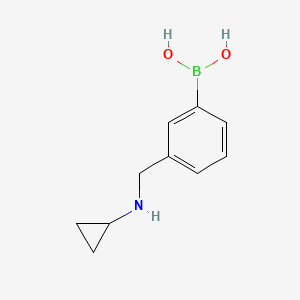

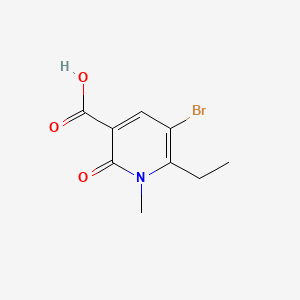


![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)


